molecular formula C9H16O2 B13982806 4-(2-Methoxyethyl)cyclohexanone

4-(2-Methoxyethyl)cyclohexanone

Cat. No.: B13982806
M. Wt: 156.22 g/mol
InChI Key: QJAUBDPDAVKZGI-UHFFFAOYSA-N
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Description

4-(2-Methoxyethyl)cyclohexanone is an organic compound that belongs to the class of cyclic ketones It features a cyclohexane ring substituted with a methoxyethyl group at the fourth position and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethyl)cyclohexanone can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with 2-methoxyethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-(2-Methoxyethyl)cyclohexanol. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The reaction conditions are optimized to achieve high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or esters using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products

    Oxidation: Carboxylic acids, esters

    Reduction: Alcohols

    Substitution: Various substituted cyclohexanones

Scientific Research Applications

4-(2-Methoxyethyl)cyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethyl)cyclohexanone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the methoxyethyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone with a cyclohexane ring and a ketone functional group.

    4-Methoxycyclohexanone: Similar structure but with a methoxy group directly attached to the cyclohexane ring.

    2-Methoxyethylcyclohexanol: The alcohol counterpart of 4-(2-Methoxyethyl)cyclohexanone.

Uniqueness

This compound is unique due to the presence of both a methoxyethyl group and a ketone functional group on the cyclohexane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

4-(2-methoxyethyl)cyclohexan-1-one

InChI

InChI=1S/C9H16O2/c1-11-7-6-8-2-4-9(10)5-3-8/h8H,2-7H2,1H3

InChI Key

QJAUBDPDAVKZGI-UHFFFAOYSA-N

Canonical SMILES

COCCC1CCC(=O)CC1

Origin of Product

United States

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